molecular formula C7H11F2NO B13334262 (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine

Cat. No.: B13334262
M. Wt: 163.16 g/mol
InChI Key: NTMISQSYYKJABA-UHFFFAOYSA-N
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Description

(7,7-Difluoro-2-oxabicyclo[410]heptan-1-yl)methanamine is a bicyclic compound characterized by the presence of two fluorine atoms and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the bicyclic structure, which is then further functionalized to introduce the fluorine atoms and the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine is unique due to its specific combination of fluorine atoms and an oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-4,10H2

InChI Key

NTMISQSYYKJABA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(F)F)(OC1)CN

Origin of Product

United States

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